molecular formula C16H15FN4OS B2756706 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034473-75-9

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2756706
CAS No.: 2034473-75-9
M. Wt: 330.38
InChI Key: FTNPIVSRLRZDQT-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone: is a complex organic compound that features a triazole ring fused to a piperidine ring, and a fluorinated benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated benzo[b]thiophene moiety can be synthesized through electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorinated benzo[b]thiophene moiety can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form a corresponding amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of triazole amines.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: : It has been investigated for its potential as an antimicrobial agent, with studies suggesting it exhibits activity against various bacterial strains.

  • Material Science: : Its unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

  • Chemical Biology: : The compound can be used as a building block in the synthesis of more complex molecules, which can be useful in studying biological processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The triazole ring, in particular, is known to bind to various biological targets, which could explain its antimicrobial properties.

Comparison with Similar Compounds

This compound is unique due to its combination of a triazole ring, a piperidine ring, and a fluorinated benzo[b]thiophene moiety. Similar compounds might include other triazole derivatives or fluorinated aromatic compounds, but the specific arrangement of functional groups in this compound sets it apart.

List of Similar Compounds

  • 4-(2H-1,2,3-triazol-2-yl)piperidine

  • 5-fluorobenzo[b]thiophene derivatives

  • Other triazole-containing compounds

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9-10,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNPIVSRLRZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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